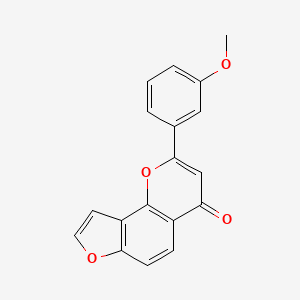

Pongol methyl ether

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12O4 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)furo[2,3-h]chromen-4-one |

InChI |

InChI=1S/C18H12O4/c1-20-12-4-2-3-11(9-12)17-10-15(19)13-5-6-16-14(7-8-21-16)18(13)22-17/h2-10H,1H3 |

InChI Key |

OHKLPDQPGIVELF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4 |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4 |

Synonyms |

pongol methyl ether |

Origin of Product |

United States |

Advanced Methodologies for Isolation, Purification, and Characterization from Natural Sources

Optimized Extraction Techniques from Plant Biomass

The initial step in obtaining pongol methyl ether involves its extraction from plant material, often the seeds, pods, or root bark of Pongamia pinnata. banglajol.infoscialert.net A common and effective method is solvent extraction.

A frequently utilized technique begins with the coarse powdering of the dried plant parts, such as the pods, which are then extracted with methanol (B129727) at room temperature. scialert.net Another approach involves the liquid-liquid extraction of Pongamia pinnata seed oil with methanol. innovareacademics.in The oil and methanol are typically mixed in a 1:2 (v/v) ratio, and the extraction process is repeated multiple times to ensure a thorough transfer of the desired compounds into the methanolic phase. innovareacademics.in The pooled methanol fractions are then concentrated. To remove residual oils, the resulting extract is washed with a non-polar solvent like petroleum ether. innovareacademics.in

Further refinement of the extract can be achieved by dissolving the dried precipitate in methanol and allowing it to stand, which can lead to the crystallization of some compounds. innovareacademics.in An alternative or subsequent step involves extraction with 80% acetic acid, which, after being set aside for several days, can yield plate-like crystals. innovareacademics.in These crystals are then washed with hexane (B92381) and cold methanol to remove impurities. innovareacademics.in

Table 1: Optimized Extraction Techniques for this compound

| Plant Part | Extraction Solvent | Key Steps |

|---|---|---|

| Pods | Methanol | Coarse powdering, extraction at room temperature. scialert.net |

| Seed Oil | Methanol & Petroleum Ether | Liquid-liquid extraction with methanol, followed by washing with petroleum ether to remove oils. innovareacademics.in |

| Methanolic Extract | Acetic Acid (80%) | Dissolving the extract in acetic acid to promote crystallization. innovareacademics.in |

Chromatographic Strategies for Isolation and Purification

Following extraction, chromatography is indispensable for isolating and purifying this compound from the mixture of co-extracted phytochemicals.

Column chromatography using silica (B1680970) gel is a fundamental technique for the purification of this compound. innovareacademics.inicar.org.in Silica gel (typically 60-120 mesh) is used as the stationary phase due to its adsorptive properties. icar.org.inresearchgate.net The crude or partially purified extract is loaded onto the column and eluted with a solvent system of varying polarity.

A common mobile phase is a mixture of hexane and ethyl acetate (B1210297). innovareacademics.in For instance, a pale yellow compound obtained from acetic acid crystallization can be further purified by column chromatography using a hexane and ethyl acetate mixture in a 95:5 ratio. innovareacademics.in In other cases, a gradient of petroleum ether and ethyl acetate is employed, starting from 100% petroleum ether and gradually increasing the polarity. icar.org.inresearchgate.net Another solvent system used for the fractionation of extracts from P. pinnata is petroleum ether and chloroform, for example, in a 1:3 ratio. scialert.net The selection of the solvent system is crucial and is often guided by preliminary analysis using thin-layer chromatography (TLC) to determine the optimal separation conditions. banglajol.info

Table 2: Column Chromatography Parameters for this compound Purification

| Stationary Phase | Mobile Phase System | Ratio (v/v) | Source |

|---|---|---|---|

| Silica Gel | Hexane:Ethyl Acetate | 95:5 | innovareacademics.in |

| Silica Gel (60-120 mesh) | Petroleum Ether:Ethyl Acetate | 20:1 | icar.org.in |

| Silica Gel | Petroleum Ether:Chloroform | 1:3 | scialert.net |

For obtaining higher purity and larger quantities of this compound, advanced preparative chromatography techniques are employed. These methods offer superior resolution and efficiency compared to standard column chromatography. dikmatech.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool that utilizes high-pressure pumps to pass the solvent through a column packed with smaller-sized particles, leading to faster and more efficient separations. dikmatech.comevotec.com While specific applications of Prep-HPLC for this compound are not detailed in the provided context, it is a standard method for the final purification of natural products. evotec.com

Another advanced technique is Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. evotec.com SFC is particularly useful for separating complex mixtures and can be scaled from analytical to preparative levels. evotec.com Mass-directed purification systems, which couple a mass spectrometer to the chromatograph, allow for the specific collection of fractions based on the mass-to-charge ratio of the target compound, ensuring high purity of the isolated substance. evotec.com

Column Chromatography Applications (e.g., Silica Gel)

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds like this compound. core.ac.uk High-resolution 1H NMR and 13C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively. libretexts.org

The 1H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), and their splitting patterns (multiplicity), which arise from spin-spin coupling with neighboring protons. libretexts.orgdocbrown.info This information helps to deduce the connectivity of atoms within the molecule. For instance, the chemical shift of a proton is influenced by the electronegativity of adjacent atoms and other magnetic effects within the molecule. organicchemistrydata.org

The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. organicchemistrydata.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH2, and CH3 groups. organicchemistrydata.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework by showing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. core.ac.uk

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise molecular formula. researchgate.net The molecular formula for this compound is C18H12O4, with an average mass of 292.290 Da and a monoisotopic mass of 292.073559 Da. chemspider.com

Synthetic Strategies and Chemical Derivatization of Pongol Methyl Ether

Total Synthesis Approaches to the Pongol Methyl Ether Scaffold

The complete synthesis of this compound from simple starting materials has been a subject of investigation, leading to the development of novel synthetic methodologies. A notable approach involves the ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyl compounds to vinyl sulfides. This method has proven effective for creating substituted dihydrofurans, which are key intermediates in the synthesis of furanoflavone natural products like this compound. thieme-connect.comresearchgate.net This strategy represents a significant advancement in the construction of the benzo[b]naphtho[2,3-d]furan-6,11-dione and furanoflavone skeletons. thieme-connect.com

The first total synthesis of this compound, along with millettocalyxins C, was achieved using this oxidative cycloaddition method. thieme-connect.com The reaction proceeds by generating dihydrofurans with sulfide (B99878) groups, which can then be further elaborated to afford the final natural product. thieme-connect.comresearchgate.net This approach highlights the utility of CAN-mediated reactions in the efficient assembly of complex heterocyclic systems.

Semi-Synthetic Modifications from Related Natural Precursors

While total synthesis provides a route to this compound, modifications of structurally related natural precursors offer an alternative and often more direct pathway. This compound itself is a phenolic compound isolated from the stem bark of Millettia erythrocalyx Gagnep. nih.gov This plant is a source of various biologically active compounds, providing a natural starting point for semi-synthetic endeavors. nih.gov

The general strategy in natural product chemistry often involves the isolation of a core scaffold, followed by chemical modifications to explore structure-activity relationships. For instance, in the broader class of flavonoids, partial benzylation followed by methylation and subsequent debenzylation has been a useful technique to synthesize specific partial methyl ethers that are otherwise difficult to obtain. ias.ac.in This methodology could theoretically be applied to precursors of this compound to generate derivatives with varied methylation patterns.

Regioselective and Stereoselective Functionalization Methodologies

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis and modification of complex molecules like this compound. Regioselective reactions allow for the functionalization of a specific position on a molecule, even in the presence of other potentially reactive sites. youtube.com For example, in the context of aryl azoles, which are also heterocyclic compounds, ortho-selective metalation has been achieved using sterically hindered metal-amide bases, enabling subsequent functionalization at a specific position on the aryl ring. nih.gov Such principles of directed metalation could be explored for the selective modification of the aromatic rings within the this compound scaffold.

Stereoselective reactions, on the other hand, control the spatial arrangement of atoms, leading to the formation of a specific stereoisomer. youtube.com While the core of this compound is planar, any synthetic modifications that introduce chiral centers would require stereoselective methods to control the three-dimensional structure of the resulting derivatives. The development of such selective methodologies is crucial for creating specific analogues for biological evaluation.

An example of a regioselective reaction in a different context is the palladium-catalyzed intermolecular hydroalkoxylation of 1-arylbutadienes, which yields (E)-(3-alkoxybut-1-enyl)benzenes with high regioselectivity and E-stereoselectivity. organic-chemistry.org This demonstrates how catalytic systems can be designed to control both the position and geometry of a newly introduced functional group.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity (SAR). nih.govmdpi.comnih.govresearchgate.netrsc.org By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for its reported biological effects. nih.gov

For example, studies on other heterocyclic compounds have shown that even small changes, such as altering the substitution pattern on a ring, can significantly impact biological activity. mdpi.com The synthesis of a library of this compound analogues could involve:

Modification of the methoxy (B1213986) group: Replacing the methyl ether with other alkoxy groups or a free hydroxyl group (pongol) could reveal the importance of this feature.

Substitution on the aromatic rings: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the phenyl and benzopyran rings could probe the electronic and steric requirements for activity.

The insights gained from such SAR studies are invaluable for the design of new compounds with potentially improved properties.

Exploration of Methylation and Demethylation Methodologies Relevant to this compound Synthesis

The synthesis and modification of this compound are intrinsically linked to methylation and demethylation reactions. Methylation is a common strategy to protect hydroxyl groups during a synthetic sequence or to introduce a methyl ether functionality, as seen in the structure of this compound. researchgate.netorganic-chemistry.org Conversely, demethylation is often required to unmask a hydroxyl group. researchgate.net

Methylation Methodologies: A variety of methods exist for the methylation of hydroxyl groups. The Williamson ether synthesis is a classical method, and more modern approaches utilize reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) for the chemoselective methylation of benzylic alcohols. organic-chemistry.org The synthesis of dimethyl ether (DME) on an industrial scale from natural gas or coal often involves the dehydration of methanol, highlighting a fundamental reaction for ether formation. jbete.orgepcmholdings.comsunggyuleephd.comfrontiersin.org

Demethylation Methodologies: Cleavage of aryl methyl ethers can be challenging but is achievable with various reagents. researchgate.net Lewis acids like boron tribromide are effective, and non-acidic methods using thiolates have also been developed. researchgate.net Greener approaches using mineral acids like HCl in high-temperature pressurized water have also been reported as efficient for demethylating aromatic methyl ethers. kuleuven.be

The choice of methylation or demethylation reagent would be critical in any synthetic route towards this compound or its analogues, requiring careful consideration of the compatibility with other functional groups present in the molecule.

In Vitro Biological Activities and Pharmacological Potentials in Cellular and Biochemical Models

Anti-Cancer Stem Cell (CSC) Activity in Cellular Models

Emerging research highlights the potential of pongol methyl ether to target cancer stem cells (CSCs), a subpopulation of cells within a tumor that are believed to drive tumor initiation, progression, and recurrence. iiarjournals.org Studies utilizing cellular models have demonstrated its efficacy in disrupting key CSC-related processes.

Inhibition of Spheroid and Colony Formation in Lung Cancer Cells

A critical characteristic of CSCs is their ability to form three-dimensional spheroids and colonies, a trait associated with their self-renewal and tumorigenic capacity. nih.gov this compound has shown significant inhibitory effects on these processes in lung cancer cells. nih.govresearchgate.net In studies involving human non-small cell lung cancer (NSCLC) cell lines, treatment with this compound at concentrations ranging from 5 to 25 µM resulted in a dose-dependent reduction in both the number and size of colonies. nih.govmdpi.com A notable suppression of colony growth was observed at a concentration of 5 µM. nih.gov Furthermore, the compound effectively hindered the formation of tumor spheroids in both established lung cancer cell lines and patient-derived primary lung cancer cells. nih.govresearchgate.netmdpi.comresearchgate.net

Suppression of Anchorage-Independent Growth in Cellular Assays

Anchorage-independent growth, the capacity of cells to proliferate without being attached to a solid surface, is a hallmark of cellular transformation and is closely linked to the tumorigenic potential of CSCs. nih.gov Research has demonstrated that this compound can significantly suppress this ability in lung cancer cells. nih.govresearchgate.net Pre-treatment of H460 lung cancer cells with this compound (5–25 µM) for 24 hours led to a concentration-dependent decrease in both the number and size of colonies in an anchorage-independent growth assay. nih.govresearchgate.net Specifically, at 14 days, a 5 µM concentration of this compound reduced colony number by approximately 25% and size by 30%. nih.gov At a higher concentration of 25 µM, the reduction in colony number and size reached 65% and 70%, respectively, by day 21. nih.gov

Modulation of Cancer Stem Cell Markers (e.g., CD133, ALDH1A1)

The identification and targeting of CSCs often rely on the expression of specific cell surface markers. This compound has been shown to modulate the expression of key CSC markers in lung cancer cells. nih.gov Western blot analysis revealed that treatment with this compound significantly reduced the protein levels of CD133 and aldehyde dehydrogenase 1A1 (ALDH1A1). nih.govnih.gov A significant decrease in CD133 expression was observed at a concentration of 10 µM, while ALDH1A1 levels were reduced at 25 µM. nih.govmdpi.com These findings have been further corroborated by immunofluorescence staining, which confirmed the reduction of CD133 expression in both H460 cells and patient-derived NSCLC cells following treatment with this compound. nih.gov

Regulation of Pluripotent Transcription Factors (e.g., Oct4, Nanog)

Pluripotent transcription factors, such as Oct4 and Nanog, play a crucial role in maintaining the self-renewal and undifferentiated state of stem cells, including CSCs. cytoskeleton.comresearchgate.net Studies have shown that this compound can effectively downregulate the expression of these critical factors. nih.govnih.gov Treatment of lung cancer cells with this compound resulted in a significant decrease in the protein levels of both Oct4 and Nanog. nih.gov Specifically, Oct4 expression was significantly reduced at a concentration of 10 µM, while Nanog expression decreased at 25 µM. mdpi.com This reduction in Oct4 and Nanog levels was observed in both established lung cancer cell lines and patient-derived primary lung cancer cells, suggesting a broad inhibitory effect on the core stemness machinery. nih.govmdpi.com

Antiviral Activity against Specific Pathogens (e.g., Herpes Simplex Virus)

In addition to its anti-cancer properties, this compound has been investigated for its potential antiviral activity. Research has shown that it possesses moderate activity against both Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2). researchgate.netcapes.gov.brtandfonline.com In a study evaluating a range of phenolic compounds, this compound was identified as one of the flavones exhibiting anti-HSV potential. tandfonline.com

Other Investigated Biological Activities in Enzyme or Cell-Based Assays (e.g., Antioxidant, Anti-inflammatory)

Beyond its effects on cancer stem cells and viruses, this compound has been explored for other biological activities. While specific, detailed studies on the antioxidant and anti-inflammatory properties of this compound are not extensively available in the provided search results, related compounds and the broader class of flavonoids to which it belongs are known for these activities. researchgate.netresearchgate.netjfda-online.com For instance, phenolic compounds, in general, are recognized for their antioxidant capabilities. jfda-online.com Some studies have noted the anti-inflammatory potential of derivatives of this compound, suggesting a possible area for future investigation into the parent compound itself. sci-hub.ru

Cytotoxicity and Cell Viability Assessment in Relevant Cell Lines at Non-Toxic Concentrations

The cytotoxic profile of this compound (PME) has been evaluated in human cancer cell lines to determine its potential as a therapeutic agent. Research has focused on identifying concentrations that are non-toxic to cells, yet effective in eliciting specific cellular responses.

Detailed Research Findings

In a study investigating the effects of PME on human non-small cell lung cancer (NSCLC), the H460 cell line was utilized to assess cytotoxicity. preprints.orgresearchgate.netnih.gov The cells were exposed to a range of PME concentrations, from 0 to 500 µM, for 24 hours. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay was employed to measure cell viability. preprints.orgnih.gov

The results indicated that PME concentrations below 50 µM were non-toxic to the H460 cells. preprints.orgnih.gov Further analysis established the half-maximal inhibitory concentration (IC50) of PME in H460 cells to be approximately 327.71 µM after 24 hours of treatment. preprints.orgnih.gov

To further characterize the effects at non-toxic levels, a Hoechst 33342 and propidium (B1200493) iodide nuclear staining assay was performed. This assay revealed that PME concentrations between 0 and 25 µM did not cause a significant increase in apoptosis or necrosis. preprints.orgnih.gov However, a noticeable increase in apoptotic cell death was observed at concentrations of 50 µM and 100 µM, with approximately 5% and 10% increases, respectively. preprints.orgnih.gov

The anti-proliferative effects of PME at non-toxic concentrations were also examined using a colony formation assay. preprints.orgresearchgate.net Treatment with PME at concentrations of 5–25 µM was found to significantly decrease the size of the colonies formed by H460 cells. preprints.orgnih.gov These non-toxic concentrations (5–25 µM) were also shown to effectively suppress the ability of lung cancer cells to form colonies and grow in an anchorage-independent manner. researchgate.netnih.govchula.ac.th

Furthermore, the impact of non-toxic concentrations of PME was assessed on cancer stem cell (CSC) phenotypes. In H460 cells, PME at concentrations of 5–25 µM significantly reduced the number and size of primary and secondary spheroids, indicating an attenuation of CSC-like properties. nih.gov This effect was also observed in patient-derived NSCLC cells, where PME at concentrations of 10–25 µM suppressed spheroid formation and reduced the expression of CSC-specific markers. nih.govnih.gov

Data Tables

Table 1: Cytotoxicity of this compound in H460 Lung Cancer Cells

| Parameter | Concentration | Cell Line | Duration | Result | Reference |

| Non-toxic Concentration | < 50 µM | H460 | 24 hours | No significant cytotoxicity observed. | preprints.orgnih.gov |

| IC50 | ~327.71 µM | H460 | 24 hours | Concentration at which 50% of cells are inhibited. | preprints.orgnih.gov |

Table 2: Effect of Non-Toxic Concentrations of this compound on H460 Cell Viability and Proliferation

| Assay | Concentration | Cell Line | Observation | Reference |

| Apoptosis/Necrosis Assay | 0–25 µM | H460 | No significant increase in apoptotic or necrotic cells. | preprints.orgnih.gov |

| Apoptosis/Necrosis Assay | 50 µM | H460 | ~5% increase in apoptotic cell death. | preprints.orgnih.gov |

| Apoptosis/Necrosis Assay | 100 µM | H460 | ~10% increase in apoptotic cell death. | preprints.orgnih.gov |

| Colony Formation Assay | 5–25 µM | H460 | Significant decrease in the size of colonies. | preprints.orgnih.gov |

Mechanistic Elucidation of Pongol Methyl Ether S Biological Actions at the Molecular and Cellular Level

Investigation of Intracellular Signaling Pathway Modulation

Pongol methyl ether has been shown to exert its biological effects by modulating key intracellular signaling pathways, most notably the Akt signaling pathway.

Akt Signaling Pathway Inhibition and its Downstream Consequences

The Akt signaling pathway is a critical regulator of various cellular processes, including cell survival, growth, and proliferation. embopress.org Research has demonstrated that this compound effectively inhibits this pathway. researchgate.netnih.govmdpi.com Western blot analyses have shown that treatment with this compound leads to a significant reduction in the levels of phosphorylated Akt (p-Akt), the activated form of the protein, without affecting the total Akt levels. nih.govresearchgate.net

The inhibition of Akt signaling by this compound has significant downstream consequences. One of the key outcomes is the suppression of cancer stem cell (CSC) phenotypes. researchgate.netnih.govmdpi.com CSCs are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.gov this compound treatment has been observed to decrease the expression of CSC markers such as CD133 and ALDH1A1. researchgate.netnih.govnih.gov Furthermore, it reduces the levels of pluripotent transcription factors, including Oct4 and Nanog, which are crucial for maintaining the self-renewal and pluripotency of stem cells. researchgate.netnih.govnih.gov The downregulation of these factors is a direct consequence of Akt inhibition, as Akt is a known upstream regulator of Oct4 and Nanog. nih.govmdpi.com

The table below summarizes the key downstream effects of Akt inhibition by this compound.

| Downstream Effect | Observation | Reference |

| Cancer Stem Cell Markers | Significant decrease in CD133 and ALDH1A1 expression. | researchgate.netnih.govnih.gov |

| Pluripotent Transcription Factors | Reduction in Oct4 and Nanog levels. | researchgate.netnih.govnih.gov |

| Spheroid Formation | Suppression of the ability of cancer cells to form tumor spheroids. | researchgate.netnih.govmdpi.com |

| Anchorage-Independent Growth | Inhibition of the capacity of cancer cells to grow without attachment to a solid surface. | researchgate.netnih.govmdpi.com |

Exploration of Other Relevant Kinase or Enzyme Targets

While the inhibition of the Akt signaling pathway is a primary mechanism of action for this compound, its effects on other kinases or enzymes are also being investigated. The Search Tool for Interactions of Chemicals (STITCH) analysis has identified a protein-protein interaction (PPI) network involving 15 proteins affected by this compound treatment, with Akt-1 being a central hub. researchgate.netnih.govnih.gov This suggests that this compound may influence other kinases and enzymes that interact with Akt.

The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis further supports this, indicating that the proteins affected by this compound are primarily involved in "signalling pathways regulating pluripotency of stem cells". researchgate.netnih.govmdpi.com This map highlights potential upstream regulators of Akt, such as leukemia inhibitory factor (LIF), fibroblast growth factor 2 (FGF2), and insulin-like growth factor (IGF), as well as other intermediate proteins like T-Box Transcription Factor 3 (Tbx3), which could be indirectly affected by this compound. nih.gov

Protein-Ligand Interaction Studies

To further elucidate the mechanism of action, studies have focused on the direct interaction between this compound and its protein targets.

Molecular Docking Analyses of this compound with Target Proteins (e.g., Akt-1)

Molecular docking simulations have been employed to predict and analyze the binding of this compound to its target proteins, particularly Akt-1. researchgate.netnih.govnih.gov These computational studies have revealed that this compound binds to the ATP-binding site of Akt-1 with a high affinity. nih.gov The calculated binding affinity for this compound with Akt-1 was found to be -9.2 kcal/mol, which is greater than that of a known Akt-1 inhibitor used as a reference compound. researchgate.netnih.govnih.gov This strong binding affinity suggests a stable and favorable interaction, supporting the hypothesis that direct inhibition of Akt-1 is a key mechanism of this compound's action. nih.gov

The table below presents the binding affinities from molecular docking studies.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| This compound | Akt-1 | -9.2 | researchgate.netnih.govnih.gov |

| Reference Akt-1 Inhibitor (CQW) | Akt-1 | -8.3 | nih.gov |

In Vitro Binding Assays and Enzyme Inhibition Kinetics

While specific in vitro binding assays and detailed enzyme inhibition kinetic studies for this compound are not extensively reported in the currently available literature, the collective evidence from Western blotting and molecular docking strongly suggests a direct inhibitory interaction with Akt-1. researchgate.netnih.govresearchgate.net The principles of such assays involve measuring the binding of a ligand (this compound) to a target protein (Akt-1) to determine parameters like the dissociation constant (Kd) or the inhibitory constant (Ki). perceptive.comsci-hub.se Competitive binding assays, for instance, could be used to determine the relative affinity of this compound for Akt-1 compared to a known radiolabeled ligand. perceptive.comchemfaces.com

Enzyme inhibition kinetics studies would further characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the effect of this compound on the reaction rate of Akt-1 with its substrate. sci-hub.seucdavis.edu

Gene Expression and Proteomic Profiling in Response to this compound Treatment

The impact of this compound on global gene and protein expression provides a broader understanding of its cellular effects.

Gene expression profiling, a technique that assesses thousands of genes at once, can reveal the broader biological pathways affected by this compound treatment. breastcancerfoundation.org.nzunclineberger.org While specific gene expression profiling data for this compound is not detailed in the provided search results, the observed downstream effects on proteins like CD133, ALDH1A1, Oct4, and Nanog strongly imply that this compound modulates the expression of genes encoding these proteins. researchgate.netnih.govresearchgate.net

Proteomic profiling, which analyzes the entire set of proteins in a cell or tissue, has been utilized to understand the effects of this compound. nih.govmdpi.comfrontiersin.org Bioinformatic analysis of proteins affected by this compound treatment in lung cancer cells led to the construction of a protein-protein interaction (PPI) network. researchgate.netnih.gov This analysis identified Akt-1 as a central protein in the network, reinforcing its role as a primary target. researchgate.netnih.govnih.gov The STITCH database was used to construct these networks, which visually represent the complex interactions between proteins affected by the compound. researchgate.netnih.govnih.gov KEGG pathway mapping further confirmed that the modulated proteins are key players in signaling pathways that regulate the pluripotency of stem cells. researchgate.netnih.govmdpi.com

The following table lists the key proteins identified through proteomic analysis as being affected by this compound.

| Protein | Function | Effect of this compound | Reference |

| Akt-1 | Kinase, central regulator of cell survival and growth | Inhibition of phosphorylation (activation) | researchgate.netnih.govnih.gov |

| CD133 | Cancer stem cell marker | Decreased expression | researchgate.netnih.govresearchgate.net |

| ALDH1A1 | Cancer stem cell marker | Decreased expression | researchgate.netnih.govresearchgate.net |

| Oct4 | Pluripotent transcription factor | Decreased expression | researchgate.netnih.govresearchgate.net |

| Nanog | Pluripotent transcription factor | Decreased expression | researchgate.netnih.govresearchgate.net |

Bioinformatic Analysis of Protein-Protein Interaction (PPI) Networks and Pathway Enrichment

To elucidate the broader molecular landscape influenced by this compound (PME), bioinformatic analyses have been employed to map the complex interplay of proteins and identify dominant signaling pathways. These computational approaches provide a systems-level view of the compound's mechanism of action.

Protein-Protein Interaction (PPI) Network Analysis

Research into the effects of PME on cancer stem cells (CSCs) in lung cancer utilized the Search Tool for Interactions of Chemicals (STITCH) database to construct a protein-protein interaction (PPI) network. nih.govmdpi.com This analysis aimed to identify the key protein targets and their functional associations following PME treatment. nih.gov The investigation revealed a network comprising 15 interacting proteins. nih.govresearchgate.net

Within this network, the protein kinase Akt1 emerged as a central hub, indicating its critical role in mediating the effects of PME. nih.govnih.govchula.ac.th The interactions suggest that PME's influence extends beyond a single target, affecting a connected system of proteins involved in CSC regulation. The proteins identified in the network are crucial for processes that govern cancer stem cell phenotypes. nih.govresearchgate.net

Table 1: Proteins Identified in the PPI Network Analysis of this compound Treatment This interactive table summarizes the key proteins identified in the STITCH analysis of proteins affected by PME treatment in lung cancer cells. nih.govnih.govresearchgate.net

| Protein | Full Name | Role in Network | Primary Function |

|---|---|---|---|

| Akt1 | RAC-alpha serine/threonine-protein kinase | Central Protein | Key regulator of cell survival, growth, and proliferation. nih.govnih.gov |

| CD133 | Prominin-1 | Interacting Protein | Cancer stem cell marker. nih.govresearchgate.net |

| ALDH1A1 | Aldehyde dehydrogenase 1 family member A1 | Interacting Protein | Cancer stem cell marker, involved in detoxification. nih.govresearchgate.net |

| Oct4 | POU class 5 homeobox 1 | Interacting Protein | Pluripotent transcription factor, key for self-renewal. nih.govresearchgate.net |

| Nanog | Nanog homeobox | Interacting Protein | Pluripotent transcription factor, involved in maintaining pluripotency. nih.govresearchgate.net |

| Other Proteins | (Not explicitly named in source) | Interacting Proteins | The remaining 10 proteins in the 15-protein network. nih.govnih.gov |

Pathway Enrichment Analysis

To understand the functional implications of the identified protein interactions, Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis was performed. nih.govchula.ac.th This method helps to determine if the proteins affected by PME are significantly over-represented in any particular biological pathway.

The analysis demonstrated that the CSC marker proteins impacted by PME treatment were predominantly enriched in the 'signalling pathways regulating pluripotency of stem cells' map. nih.govnih.gov This finding strongly supports the experimental observations that PME attenuates CSC phenotypes. The pathway map highlighted that Akt, Oct4, and Nanog are key regulatory proteins within this dominant pathway, reinforcing the centrality of the Akt signaling axis in the mechanism of PME. nih.govnih.govdntb.gov.ua The enrichment analysis also suggested that upstream regulators such as LIF, FGF2, and IGF, which can activate the PI3K-Akt signaling pathway, could be part of the broader network affected by PME. nih.gov

Table 2: Enriched KEGG Pathway for Proteins Affected by this compound This table details the primary pathway identified through KEGG mapper analysis. nih.govnih.gov

| KEGG Pathway ID | Pathway Name | Key Proteins from Study |

|---|---|---|

| hsa04550 | Signalling pathways regulating pluripotency of stem cells | Akt, Oct4, Nanog |

Structure Activity Relationship Sar Studies and Molecular Design for Enhanced Potency

Systematic Modification of the Pongol Methyl Ether Scaffold and Biological Activity Profiling

While specific studies detailing the systematic modification of the this compound scaffold are not extensively documented, the principles of flavonoid and furanoflavonoid chemistry provide a clear framework for such investigations. The PME structure, characterized by a furan (B31954) ring fused to the flavonoid A-ring and a methoxy (B1213986) group on the B-ring, offers multiple sites for chemical modification. yok.gov.tr Strategies for creating a library of PME analogues would involve alterations to all three ring systems (A, B, and C) and the fused furan ring.

Common modifications to the flavonoid scaffold that are known to influence biological activity include:

Hydroxylation and O-methylation: The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavonoid skeleton are paramount to its biological function. scpedia.org For many flavonoids, specific hydroxylation patterns, such as a catechol (3',4'-dihydroxy) structure on the B-ring, are crucial for antioxidant activity. mdpi.com The existing methoxy group on the B-ring of PME is a key site for modification. Demethylation to a hydroxyl group or substitution with other alkoxy groups could significantly alter the molecule's hydrogen-bonding capacity, polarity, and metabolic stability, thereby affecting its interaction with biological targets.

Prenylation and Other Lipophilic Groups: Introducing lipophilic moieties, such as prenyl groups, to the flavonoid core can enhance membrane permeability and potentially increase biological activity. Studies on other flavonoids have shown that C-prenylation can favorably affect anti-inflammatory potential. semanticscholar.org

Modification of the C-ring: The C-ring's 2,3-double bond and 4-oxo group are recognized as important features for the anticancer activity of many flavones. mdpi.com Saturation of the double bond to create a flavanone (B1672756) or conversion of the ketone could modulate the planarity of the molecule and its electronic properties, leading to changes in bioactivity.

Heterocyclic Ring Substitution: The furan ring of PME is a defining feature. Analogues could be synthesized by replacing the furan with other five- or six-membered heterocycles, such as pyrazole (B372694) or thiazole (B1198619), to explore the impact on target binding.

The biological profiling of these newly synthesized analogues would be essential. For example, based on PME's known anticancer effects, derivatives would be screened against various cancer cell lines, such as lung (e.g., H460) and breast (e.g., MCF-7) cancer lines. nih.govmdpi.com The results of such studies, often presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are crucial for establishing a clear SAR.

Research on derivatives of the structurally similar flavonoid chrysin (B1683763) demonstrates this principle. Systematic addition of ether linkages and other functional groups resulted in analogues with varying potencies against different cancer cell lines, as shown in the table below.

| Compound | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |

|---|---|---|---|

| Chrysin Derivative 6 | 1.56 | 4.5 | 33.5 |

| Chrysin Derivative 7 | 1.56 | 4.0 | 8.5 |

Data sourced from a study on chrysin derivatives, demonstrating how modification of a flavonoid scaffold affects anticancer activity against different cell lines. mdpi.com A similar approach would be applied to PME derivatives.

Identification of Key Pharmacophoric Features Essential for Activity

A pharmacophore is an abstract representation of the molecular features necessary for a drug to recognize and bind to a biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups. d-nb.infomedsci.org Identifying the key pharmacophore of this compound is essential for designing more effective analogues.

Given that PME inhibits the Akt signaling pathway, its pharmacophoric features can be inferred from molecular docking studies that model its interaction with the Akt1 kinase domain. nih.gov Such studies have shown that PME binds to Akt1 with a strong binding affinity (-9.2 kcal/mol). nih.govchula.ac.th The key interactions likely involve:

Hydrogen Bonding: The carbonyl group (C4-keto group) on the C-ring and the ether oxygens in the furan and pyrone rings are potential hydrogen bond acceptors.

Aromatic and Hydrophobic Interactions: The planar, aromatic ring system of PME can engage in π-π stacking and hydrophobic interactions with nonpolar amino acid residues in the ATP-binding pocket of Akt1. The methoxy group on the B-ring also contributes to these hydrophobic interactions.

A structure-based pharmacophore model for Akt2 inhibitors, a closely related isoform, identified key features as two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups. medsci.org PME's structure aligns well with these features. The design of new analogues would aim to optimize these interactions. For instance, adding hydrogen bond donors (e.g., -OH or -NH₂) at specific positions could form additional stabilizing bonds with the target protein, potentially increasing binding affinity and inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of newly designed molecules before they are synthesized, saving time and resources. nih.govnih.gov

For PME, a QSAR study would involve:

Data Set Assembly: A series of PME analogues with experimentally determined biological activities (e.g., IC₅₀ values for Akt inhibition or cancer cell cytotoxicity) would be compiled.

Descriptor Calculation: For each analogue, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and topological properties (e.g., connectivity indices). nih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the biological activity. mdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

While a specific QSAR model for PME analogues is not yet published, studies on other flavonoids have successfully used this approach. For example, a QSAR model for flavonoid inhibitors of influenza neuraminidase suggested that activity depends on the electric charges, masses, and polarizabilities of the atoms. nih.gov A similar model for PME could identify the key physicochemical properties that govern its Akt inhibitory activity, allowing for the predictive design of more potent compounds.

Rational Design and Synthesis of Novel this compound Analogues with Improved Biological Efficacy

Rational drug design uses the knowledge of a biological target's structure and the lead compound's SAR to create more specific and potent inhibitors. benthamscience.com182.160.97 For this compound, the goal is to design analogues that have enhanced affinity for Akt or other relevant targets, improved bioavailability, and greater anticancer efficacy.

Design strategies could include:

Target-Focused Modifications: Based on the Akt1 binding pocket, modifications would be made to the PME scaffold to maximize favorable interactions. For example, if a specific region of the pocket is hydrophobic, extending a lipophilic chain from the PME core could increase binding.

Bioisosteric Replacement: This involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological effects. For example, the furan ring's oxygen could be replaced with sulfur (a thiophene (B33073) ring) to explore changes in electronic properties and binding.

Hybrid Molecules: PME could be conjugated with other known anticancer agents or moieties that target specific cellular components. rsc.org

The synthesis of these rationally designed analogues would follow established organic chemistry protocols. For furanoflavonoids, this often involves building the flavonoid core through reactions like the Baker-Venkataraman rearrangement, followed by the construction of the furan ring.

The evaluation of these novel analogues would involve in vitro testing for enzyme inhibition and cytotoxicity. Promising compounds would then advance to further studies. An example of this approach is the synthesis of novel thiazole derivatives, where different substitutions led to a range of inhibitory activities against protein kinases and cancer cell lines.

| Compound | DYRK1A Inhibition (IC₅₀ in µM) | HCT 116 Cytotoxicity (IC₅₀ in µM) | Caco-2 Cytotoxicity (IC₅₀ in µM) |

|---|---|---|---|

| Derivative 3c | 0.064 | 12 | > 25 |

| Derivative 3g | 0.090 | 6 | 8 |

Data from a study on synthetic thiazolidinone derivatives illustrates how rational design and synthesis can yield compounds with potent and selective biological activity. mdpi.com A similar workflow would be applied to generate and test novel PME analogues.

Through this iterative cycle of design, synthesis, and biological evaluation, guided by SAR and computational modeling, novel this compound analogues with significantly enhanced potency and therapeutic potential can be developed.

Computational Chemistry and Theoretical Studies on Pongol Methyl Ether

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. numberanalytics.comaps.org These calculations, rooted in quantum mechanics, can predict a molecule's geometry, stability, and reactivity. numberanalytics.comcyberleninka.ru For Pongol methyl ether, methods like Density Functional Theory (DFT) are employed to model its electronic behavior. researchgate.net

One key aspect of these calculations is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A larger HOMO-LUMO gap generally suggests higher stability. researchgate.net

Furthermore, quantum chemical calculations can elucidate the distribution of electron density within the this compound molecule. This information helps in identifying regions that are electron-rich or electron-deficient, which are crucial for predicting how the molecule will interact with other molecules, including biological targets. cyberleninka.ru The distribution of charges and the molecule's dipole moment are also determined, providing insights into its polarity and solubility characteristics. researchgate.net

Table 1: Calculated Molecular Properties of this compound

No specific data for a comprehensive table on the quantum chemical properties of this compound was available in the search results. The following is a representative table of properties that would be determined through such calculations.

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | Varies with method | Indicates the overall stability of the molecule's conformation. |

| HOMO Energy | Varies with method | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Varies with method | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Varies with method | Correlates with chemical reactivity and stability. researchgate.net |

| Dipole Moment | Varies with method | Indicates the overall polarity of the molecule. researchgate.net |

| Electron Affinity | Varies with method | The energy released when an electron is added to the molecule. |

| Ionization Potential | Varies with method | The energy required to remove an electron from the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the movement and interaction of atoms and molecules over time. frontiersin.orgresearchgate.net For this compound, MD simulations are invaluable for understanding its conformational flexibility and how it interacts with biological targets, such as proteins. uzh.ch

These simulations can reveal the different shapes (conformations) that this compound can adopt in a solution or when approaching a binding site. plos.org By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and understand the energy barriers between them. researchgate.net

When studying ligand-target interactions, MD simulations can show how this compound binds to a protein and the stability of the resulting complex. researchgate.net For instance, a study investigating the interaction of this compound with the Akt-1 protein used MD simulations to confirm the stability of the binding predicted by molecular docking. researchgate.netnih.gov These simulations can track key metrics like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. researchgate.net

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. rsc.orgbiosolveit.de This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, which uses the properties of known active compounds to find others with similar characteristics. nih.govnih.govnih.gov

In the context of this compound, ligand-based drug design (LBDD) would involve using its known biological activities to guide the discovery of new, potentially more potent, molecules. nih.govgardp.org This could involve creating a pharmacophore model, which describes the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. nih.gov

Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov Studies have used molecular docking to investigate the binding of this compound to specific protein targets. For example, docking simulations with AutoDock Vina predicted a strong binding affinity of this compound to the ATP-binding site of the Akt-1 protein, with a docking score of -9.2 kcal/mol. researchgate.netnih.gov This was a key finding in a study that identified this compound as an inhibitor of Akt-1. nih.gov

Table 2: Molecular Docking Results for this compound

| Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Compound Binding Affinity (kcal/mol) |

|---|

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human-specific data)

In silico ADME prediction is a critical step in early-stage drug discovery, helping to assess the drug-like properties of a compound. researchgate.netresearchgate.netri.se These computational models predict how a compound might be absorbed, distributed throughout the body, metabolized, and excreted. researchgate.netnih.gov

Various online tools and software can be used to calculate key physicochemical properties that influence ADME. biotechnologia-journal.orggreenstonebio.com These properties include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net These parameters are often evaluated against established guidelines, such as Lipinski's rule of five, to assess the potential for oral bioavailability. researchgate.net

While specific ADME predictions for this compound were not detailed in the provided search results, the general approach involves using its chemical structure to compute these properties. biotechnologia-journal.org These predictions help to identify potential liabilities early on, allowing for modifications to the chemical structure to improve its pharmacokinetic profile. researchgate.net

Table 3: Commonly Predicted ADME Properties

This table represents the types of ADME properties that would be predicted for this compound in an in silico study. Specific values for this compound were not available in the search results.

| ADME Property | Predicted Parameter | Importance |

|---|---|---|

| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |

| P-glycoprotein Substrate | Identifies potential for drug efflux. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts potential for central nervous system activity. |

| Plasma Protein Binding | Influences the amount of free drug available. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter | Predicts route of elimination. |

Analytical Method Development and Quality Control for Pongol Methyl Ether Research

Chromatographic Methodologies (e.g., HPLC, GC) for Detection and Quantification in Research Matrices

Chromatographic techniques are essential for separating Pongol methyl ether from complex mixtures, such as reaction byproducts or biological matrices, and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose.

While specific validated methods exclusively for this compound are not extensively published, methods developed for its parent compound, karanjin (B1673290), provide a strong foundation. phytojournal.com HPLC methods for karanjin have been successfully developed using reverse-phase columns, which are suitable for separating moderately polar compounds like this compound. phytojournal.comresearchgate.netnih.gov An isocratic mobile phase, such as a mixture of methanol (B129727), water, and acetonitrile (B52724) or acetic acid, is often effective. phytojournal.comresearchgate.netinnovareacademics.in For instance, a mobile phase of methanol, acetonitrile, and water (70:15:15 v/v/v) has been used effectively for karanjin analysis. phytojournal.com Detection is typically achieved using a UV detector, with wavelengths set around 250-300 nm. phytojournal.comnih.govanimbiosci.org

Gas chromatography, particularly when coupled with a mass spectrometry (GC-MS) detector, is another powerful tool for the analysis of volatile and semi-volatile compounds like ethers. google.com For GC analysis, a sample containing this compound would be vaporized and separated on a capillary column. ijpsr.info The choice of column, such as a cyano-based or ZB-5MS column, is critical for achieving good resolution. restek.comnih.gov The mass spectrometer allows for the identification of the compound based on its unique fragmentation pattern. ijpsr.info

The development of these methods requires careful optimization of parameters such as the mobile phase composition, flow rate, column type, and detector settings to achieve desired sensitivity, specificity, and resolution. sysrevpharm.orgijirt.org

Table 1: Exemplary HPLC Parameters for Analysis of Related Furanoflavonoids This table is based on methods developed for Karanjin, a structurally similar compound, and serves as a starting point for developing a method for this compound.

| Parameter | HPLC Condition 1 | HPLC Condition 2 |

| Column | RP-C18 (150 x 4.6 mm) phytojournal.com | C18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol: ACN: Water (70:15:15 v/v/v) phytojournal.com | Acetonitrile: 0.05% Trifluoroacetic Acid (80:20 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov | 1.0 mL/min researchgate.net |

| Detection | UV at 260 nm phytojournal.com | UV at 286 nm researchgate.net |

| Retention Time | Approx. 6 min researchgate.net | Approx. 7.3 min researchgate.net |

Spectroscopic Assays for Purity Assessment and Identity Verification

Spectroscopic techniques are indispensable for confirming the chemical identity of this compound and assessing its purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Ethers are sometimes difficult to identify by IR alone, but they consistently show a strong C-O single-bond stretching absorption in the 1050 to 1150 cm⁻¹ range. pressbooks.publibretexts.org Phenyl alkyl ethers, a class to which this compound belongs, typically show two distinct C-O stretching bands at approximately 1050 cm⁻¹ and 1250 cm⁻¹. pressbooks.publibretexts.org The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) or a strong C=O band for a ketone (around 1715 cm⁻¹) can help confirm the ether structure and its purity from related precursors or byproducts. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of an ether, the protons on the carbon atom adjacent to the ether oxygen are characteristically shifted downfield, typically appearing in the 3.4 to 4.5 δ range. pressbooks.publibretexts.org The methoxy (B1213986) group (-OCH₃) protons of this compound would be expected to appear as a singlet in this region.

¹³C NMR: Similarly, in the ¹³C NMR spectrum, the carbon atom of the ether group is also shifted downfield, generally absorbing in the 50 to 80 δ range. pressbooks.publibretexts.org Specific ¹H and ¹³C NMR data have been reported for this compound, allowing for direct comparison to verify its identity. sci-hub.ru

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) in the mass spectrum of this compound confirms its molecular weight (292.29 g/mol ). knapsackfamily.com The fragmentation pattern serves as a fingerprint for structural confirmation.

Table 2: Key Spectroscopic Data for this compound Identification

| Spectroscopic Technique | Characteristic Feature | Expected Value/Region | Reference |

| IR Spectroscopy | C-O Stretching (Aryl-Alkyl Ether) | ~1250 cm⁻¹ and ~1050 cm⁻¹ | pressbooks.pub, libretexts.org |

| ¹H NMR | Protons on Carbon adjacent to Ether Oxygen | 3.4 - 4.5 ppm | pressbooks.pub, libretexts.org |

| ¹³C NMR | Ether Carbon | 50 - 80 ppm | pressbooks.pub, libretexts.org |

| Mass Spectrometry | Molecular Formula | C₁₈H₁₂O₄ | knapsackfamily.com |

| Mass Spectrometry | Molecular Weight | 292.07 g/mol | knapsackfamily.com |

Development of Bioanalytical Methods for In Vitro Studies

When studying the effects of this compound in biological systems, such as cell cultures, specialized bioanalytical methods are required. researchgate.net These methods are crucial for verifying the compound's concentration and stability in the experimental matrix (e.g., cell culture media) and for quantifying its uptake or metabolism by cells. nih.gov

The development of a bioanalytical method typically involves adapting an existing HPLC method. A key challenge is the sample preparation step, which must efficiently extract the analyte from the complex biological matrix while removing interfering substances like proteins and salts. jocpr.com Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used.

For instance, to measure this compound in cell culture media, one might first precipitate proteins using a solvent like cold acetonitrile. nih.gov After centrifugation, the supernatant can be directly injected into the HPLC system or further concentrated. The HPLC method must be validated according to established guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) within the biological matrix. jocpr.comtbzmed.ac.ir

These methods are essential for interpreting the results of in vitro experiments accurately. For example, in a study investigating the effects of this compound on lung cancer cells, confirming the actual concentration to which the cells are exposed is vital for establishing a reliable dose-response relationship. researchgate.net Furthermore, such methods can be used to investigate the metabolic fate of the compound, identifying potential metabolites formed by cellular enzymes. nih.gov

Future Research Directions and Advanced Perspectives on Pongol Methyl Ether

Emerging Synthetic Methodologies for Complex Flavonoids and Furobenzopyrans

The synthesis of complex flavonoids and furobenzopyrans, the structural class to which pongol methyl ether belongs, is an area of continuous innovation. Traditional methods like the chalcone (B49325) route and the Baker-Venkataraman synthesis are being supplemented and, in some cases, replaced by more efficient and stereoselective strategies. researchgate.net

Recent advancements focus on achieving high enantiomeric purity, which is crucial for biological activity. jazindia.commdpi.com Methodologies such as stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, and the Mitsunobu reaction are being employed. mdpi.com Organocatalysis, using chiral catalysts like thiourea (B124793) derivatives, has shown success in the asymmetric synthesis of flavanones with high enantiomeric excess. mdpi.com Furthermore, biomimetic approaches, which mimic the natural biosynthetic pathways, are gaining traction. jazindia.comuni-muenchen.de For instance, the asymmetric coupling of 2-hydroxychalcones driven by visible light represents a novel biomimetic strategy. jazindia.com

The synthesis of the furobenzopyran core itself is also evolving. derpharmachemica.comresearchgate.netjapsonline.com Palladium(II) catalysis and methods involving the cyclization of various precursors are being explored to construct this heterocyclic system efficiently. mdpi.comrsc.org For complex structures like the trimeric flavonoid dragonbloodin A1 and A2, a biomimetic total synthesis was achieved through a cascade reaction, highlighting the power of nature-inspired synthetic strategies. uni-muenchen.de These emerging techniques hold promise for the efficient and stereocontrolled synthesis of this compound and its analogues, facilitating further biological investigation.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Research

Advanced "omics" technologies are revolutionizing our understanding of the biological mechanisms of natural products like this compound. frontiersin.orgmaxapress.comfrontiersin.org Metabolomics and proteomics, in particular, offer powerful tools to elucidate the complex interactions of this compound within a biological system.

Metabolomics allows for the high-throughput identification and quantification of small-molecule metabolites. mdpi.comnih.govmdpi.com In the context of this compound, metabolomics can be used to map the metabolic pathways affected by its presence. For instance, untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) can reveal global changes in the metabolome of cells or tissues upon treatment with this compound. mdpi.commdpi.com This can help identify downstream effects and potential biomarkers of its activity. One study has already utilized UPLC-ESI-MS/MS to identify various flavonoids in plant rhizomes, a technique that could be applied to trace the metabolic fate of this compound. nih.gov

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. cellsignal.comwistar.org When investigating this compound, proteomic approaches can identify the specific proteins it directly binds to or whose expression it modulates. researchgate.netmdpi.com For example, a study on this compound in lung cancer cells used proteomic techniques to identify Akt as a key protein target. researchgate.netmdpi.comnih.gov Techniques like affinity purification coupled with mass spectrometry can be used to pull down protein targets of this compound. Furthermore, quantitative proteomic methods can reveal changes in the abundance of proteins involved in specific signaling pathways after treatment, providing a deeper understanding of its mechanism of action. cellsignal.com

Integrating metabolomics and transcriptomics data can provide a more comprehensive picture of the molecular events triggered by this compound, from gene expression changes to alterations in metabolic output. nih.gov

Exploration of Novel Biological Targets and Pathways for Potential Applications (Non-Clinical)

Research into the biological activities of flavonoids like this compound is uncovering a wide array of potential molecular targets and pathways beyond their well-known antioxidant properties. nih.govcambridge.orgnih.gov These explorations are opening up new avenues for non-clinical research into their potential applications.

One significant area of investigation is the modulation of key signaling pathways involved in cellular processes. frontiersin.org For instance, flavonoids have been shown to interact with:

PI3K/Akt pathway: This pathway is crucial for cell survival and proliferation. frontiersin.org this compound has been specifically shown to inhibit the Akt signaling pathway. researchgate.netmdpi.comnih.gov

NF-κB pathway: This pathway plays a central role in inflammatory responses. frontiersin.org

MAPK/ERK pathway: This pathway is associated with inflammation and cell proliferation. frontiersin.org

Furthermore, the interaction of flavonoids with enzymes is a key area of research. nih.gov They are known to inhibit enzymes such as xanthine (B1682287) oxidase and cyclo-oxygenase. nih.gov The potential for this compound to interact with a variety of enzymes and receptors is an active area of exploration. ontosight.ai For example, some flavonoids can act as inhibitors of cytochrome P450 enzymes, which are involved in the metabolism of various compounds. portlandpress.com

The ability of flavonoids to modulate microRNA (miRNA) expression is also an emerging field of study. frontiersin.org MiRNAs are small non-coding RNAs that regulate gene expression, and their dysregulation is implicated in various diseases. frontiersin.org Investigating how this compound may alter miRNA profiles could reveal novel regulatory mechanisms and potential therapeutic targets.

Biotechnological Approaches for Sustainable Production and Enhanced Bioavailability Studies (Non-Clinical)

While chemical synthesis provides a route to this compound, biotechnological approaches offer a sustainable and potentially scalable alternative for its production. nih.govfrontiersin.orgbiotechrep.ir These methods often involve the metabolic engineering of microorganisms or plant cell cultures. nih.govresearchgate.netnih.gov

Sustainable Production: Microbial cell factories, such as engineered E. coli or yeast, can be developed to produce flavonoids. frontiersin.org This involves introducing the biosynthetic genes from plants into these microorganisms, creating a "green" and renewable production platform. nih.govfrontiersin.org Plant cell and tissue culture techniques, including callus and suspension cultures, are also being explored for flavonoid production. researchgate.net These methods can be optimized to enhance the yield of specific compounds like this compound.

Enhanced Bioavailability: A significant challenge with many flavonoids, including potentially this compound, is their low bioavailability, which can limit their biological effects. frontiersin.orgresearchgate.netmdpi.commdpi.com Biotechnological and other novel delivery systems are being investigated to overcome this issue. These include:

Glycosylation: The addition of sugar moieties to flavonoids can alter their solubility and absorption characteristics. mdpi.com While flavonoid aglycones are often absorbed better than their glycosides, this is not always the case. mdpi.com

Nanostructures: Encapsulating flavonoids in nanostructures like nanoparticles, liposomes, and micelles can improve their solubility, stability, and permeability across biological membranes. frontiersin.orgresearchgate.net

Phytosomes: Forming complexes with phospholipids (B1166683) to create phytosomes is another strategy to enhance the absorption and bioavailability of flavonoids. frontiersin.orgresearchgate.net

Prenylation: The addition of a prenyl group to the flavonoid structure has been shown to enhance the biological activity of some flavonoids by altering their bioavailability. oup.com

These biotechnological and formulation strategies are crucial for non-clinical studies to ensure that sufficient concentrations of this compound reach the target tissues to elicit a biological response.

Q & A

Q. What are the standard experimental methods to assess the cytotoxic effects of Pongol methyl ether in vitro?

To evaluate cytotoxicity, researchers commonly use cell viability assays such as MTT or resazurin reduction, which quantify metabolic activity in treated vs. untreated cells. For example, in H460 lung cancer cells, this compound reduced viability dose-dependently (5–100 μM), with IC50 calculated using nonlinear regression . Flow cytometry with Annexin V/PI staining is recommended to distinguish apoptosis from necrosis, as demonstrated in studies showing increased apoptosis rates at higher concentrations (e.g., 25–50 μM) . Ensure controls include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., staurosporine for apoptosis).

Q. How is the molecular structure of this compound characterized, and what techniques are recommended?

Structural characterization involves nuclear magnetic resonance (NMR) for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for 3D conformation. While provides the molecular structure (Figure 1a), computational methods like ab-initio calculations (e.g., GAUSSIAN software) can predict conformational stability, as seen in methyl vinyl ether studies . Infrared (IR) spectroscopy further confirms functional groups like ether linkages.

Q. What are the essential controls required when evaluating the anti-cancer activity of this compound in cell-based assays?

Critical controls include:

- Negative controls : Untreated cells and vehicle-only (e.g., solvent like DMSO at working concentrations).

- Positive controls : Known cytotoxic agents (e.g., cisplatin for cytotoxicity, camptothecin for apoptosis).

- Technical replicates : Triplicate wells for statistical rigor.

- Cell line validation : Use mycoplasma-free, authenticated cell lines to avoid cross-contamination artifacts. Proper documentation of these controls is essential for reproducibility, aligning with guidelines for pharmacological experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across different studies?

Discrepancies in IC50 values may arise from variability in cell lines, assay conditions (e.g., incubation time, serum concentration), or compound purity. To address this:

- Standardize protocols : Adopt consensus guidelines (e.g., NIH Rigor and Reproducibility criteria) for cell culture and assay conditions.

- Validate purity : Use HPLC or NMR to confirm compound integrity (>95% purity).

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. For example, H460 cells in showed IC50 ~25 μM, but differences in serum content (e.g., 10% FBS vs. serum-free) could alter results .

Q. What advanced methodologies are suitable for investigating the non-covalent interactions influencing this compound's conformational stability?

Q. What strategies should be employed to differentiate between apoptosis and necrosis when studying this compound's mechanism of action?

Combine multiple assays:

- Flow cytometry : Annexin V/PI staining distinguishes early apoptosis (Annexin V+/PI−) from late apoptosis/necrosis (Annexin V+/PI+).

- Caspase activation assays : Measure caspase-3/7 activity via fluorogenic substrates.

- Morphological analysis : Use phase-contrast microscopy or Hoechst staining for nuclear fragmentation (apoptosis) vs. cytoplasmic swelling (necrosis). In , higher this compound concentrations (50 μM) induced apoptosis (~40%) with minimal necrosis (<10%), suggesting a caspase-dependent pathway .

Data Interpretation and Methodological Best Practices

Q. How should researchers design experiments to investigate this compound's effects on cancer stem cell (CSC) phenotypes?

Use clonogenic assays to assess CSC self-renewal (e.g., sphere formation in low-attachment conditions) and ALDEFLUOR assays for CSC marker identification. demonstrated reduced colony formation in H460 cells at 10–50 μM, indicating CSC suppression . Pair this with transcriptomic profiling (RNA-seq) to identify pathways like Wnt/β-catenin or Notch, which are critical for CSC maintenance.

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50/EC50. Report confidence intervals and use bootstrapping for small sample sizes. For apoptosis/necrosis ratios, apply chi-square tests or logistic regression to assess concentration-dependent effects .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance when studying this compound in preclinical models?

Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0 for reporting) and obtain ethics committee approval. For in vitro studies using human cell lines, verify compliance with biosafety protocols and material transfer agreements (MTAs) .

Q. What are the best practices for documenting synthetic procedures and compound characterization?

Follow IUPAC naming conventions and provide full spectral data (NMR, HRMS) in supplementary materials. Include purity assessments (HPLC chromatograms) and detailed synthetic steps (reagents, temperatures, yields) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.